![molecular formula C8H5Cl2FO2 B1399800 4-Chloro-2-fluoro-3-methoxybenzoyl chloride CAS No. 1323966-24-0](/img/structure/B1399800.png)
4-Chloro-2-fluoro-3-methoxybenzoyl chloride
Overview
Description
4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a chemical compound with the CAS Number: 1323966-24-0 . It has a molecular weight of 223.03 and is typically stored at ambient temperature . It is a solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-fluoro-3-methoxybenzoyl chloride . The InChI code for this compound is 1S/C8H5Cl2FO2/c1-13-7-5 (9)3-2-4 (6 (7)11)8 (10)12/h2-3H,1H3 .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a solid at room temperature . It has a molecular weight of 223.03 .Scientific Research Applications
Analytical Chemistry
Benzoyl chloride derivatives are often used in derivatization methods to improve the analysis of small molecules in biological samples by LC–MS/MS . This compound could serve a similar purpose, enhancing sensitivity and selectivity in analytical methods.
Organic Synthesis Research
This benzoyl chloride derivative could be used as a building block in organic synthesis, participating in Friedel-Crafts acylation reactions to produce benzophenones and related derivatives .
Neuroscience Applications
In neuroscience, compounds like this are used in the preparation of samples for mass spectrometry to study brain chemistry and function .
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride are carboxylic acids, alcohols, and amines . This compound is a reactive acylating agent that interacts with these targets to yield respective carboxylic anhydrides, esters, and amides .
Mode of Action
4-Chloro-2-fluoro-3-methoxybenzoyl chloride reacts with its targets via a nucleophilic addition-elimination mechanism . This involves the nucleophilic attack on the carbonyl carbon of the acyl chloride by the carboxylic acids, alcohols, or amines, followed by the elimination of chloride ion .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-fluoro-3-methoxybenzoyl chloride are those involving the synthesis of carboxylic anhydrides, esters, and amides . The downstream effects include the formation of these products, which can participate in further reactions depending on the biochemical context.
Result of Action
The molecular and cellular effects of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride’s action are the formation of carboxylic anhydrides, esters, and amides . These compounds can have various effects depending on their specific structures and the cellular context.
properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZZDWTMMQEHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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